molecular formula C11H10N2O2 B1399964 1-(4-Cyanophenyl)azetidine-3-carboxylic acid CAS No. 1260892-88-3

1-(4-Cyanophenyl)azetidine-3-carboxylic acid

Cat. No.: B1399964
CAS No.: 1260892-88-3
M. Wt: 202.21 g/mol
InChI Key: WNSFGMSOYHIMCH-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the cyanophenyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

1-(4-Cyanophenyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Cyanophenyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Cyanophenyl)azetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The azetidine ring’s strain and electronic properties allow it to engage in various chemical reactions, influencing biological pathways and molecular interactions. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

1-(4-Cyanophenyl)azetidine-3-carboxylic acid can be compared to other azetidine derivatives and similar compounds:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-cyanophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-8-1-3-10(4-2-8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSFGMSOYHIMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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